2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid
Description
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted phenyl group at position 2, a nitro group at position 6, and a carboxylic acid moiety at position 4. The nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity.
Properties
CAS No. |
116734-24-8 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12N2O5/c1-24-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(19(22)23)4-7-15(13)18-16/h2-9H,1H3,(H,20,21) |
InChI Key |
RZPIWFWZRQZWAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitroisatin
The nitro group at position 6 of the quinoline core is introduced via 5-nitroisatin (CAS 611-09-6), synthesized through nitration of isatin.
Procedure :
Isatin (10 g, 68 mmol) is dissolved in concentrated sulfuric acid (30 mL) at 0°C. A mixture of fuming nitric acid (5 mL) and sulfuric acid (10 mL) is added dropwise while maintaining the temperature below 5°C. After stirring for 4 hours, the mixture is poured onto ice, yielding 5-nitroisatin as a yellow precipitate. Recrystallization from ethanol affords pure product (Yield: 72%, m.p. 218–220°C).
Pfitzinger Condensation with 4-Methoxyacetophenone
The reaction of 5-nitroisatin with 4-methoxyacetophenone under alkaline conditions forms the quinoline core.
Optimized Conditions :
- Step 1 : 5-Nitroisatin (5 mmol) and potassium hydroxide (33% aqueous solution, 4 mL) are refluxed for 30 minutes to generate the ring-opened intermediate.
- Step 2 : 4-Methoxyacetophenone (6.5 mmol) is added, and refluxing continues for 20 hours. Acidification with HCl (6 M) to pH 3 precipitates the product.
Yield : 58–66% (light yellow solid).
Characterization :
Mechanistic Insights
The Pfitzinger reaction proceeds via:
- Alkaline hydrolysis of isatin to 2-aminophenylglyoxylic acid.
- Condensation with the ketone’s enolate to form an imine.
- Cyclodehydration to yield the quinoline-4-carboxylic acid.
The nitro group’s electron-withdrawing nature slightly reduces reaction efficiency compared to halogenated analogs, necessitating extended reflux times.
Alternative Synthetic Routes
Gould-Jacobs Cyclization
While less common, the Gould-Jacobs reaction offers an alternative by cyclizing anilines with β-keto esters. However, introducing the 6-nitro group post-cyclization is problematic due to poor regioselectivity during nitration.
Limitations :
Skraup Synthesis Modifications
Traditional Skraup conditions (aniline, glycerol, sulfuric acid) are unsuitable due to incompatibility with pre-installed nitro groups and the methoxyphenyl moiety.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Complexity |
|---|---|---|---|
| Pfitzinger Reaction | 58–66 | High (6-nitro) | Moderate |
| Gould-Jacobs | <30 | Low | High |
| Skraup Modification | Not viable | N/A | N/A |
Post-Synthetic Modifications
Ester Protection
The carboxylic acid group is often protected as a nitrobenzyl ester for intermediate handling. For example, treatment with 4-nitrobenzyl bromide in DMF yields 4-nitrobenzyl 2-(4-methoxyphenyl)-6-nitroquinoline-4-carboxylate (CAS 1324651).
Application :
Industrial Scalability and Challenges
The patent CN102924374B highlights scalability considerations for quinoline-4-carboxylic acid derivatives:
- Cost Efficiency : 5-Nitroisatin (∼$6.00/5g) and 4-methoxyacetophenone (∼$18.19/25g) are commercially viable starting materials.
- Process Optimization :
Applications in Medicinal Chemistry
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid serves as a precursor for antitubercular agents. Derivatives with C-6 nitro groups exhibit enhanced activity against Mycobacterium tuberculosis H37Rv (MIC₉₀: 8–16 μg/mL).
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups of Quinoline Derivatives
Key Observations :
- Electron Effects: The nitro group (-NO₂) at position 6 in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
- Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl in 4k) reduce metabolic clearance but may compromise binding affinity in biological targets .
Key Findings :
- However, the nitro group may alter binding kinetics compared to methoxy analogs .
- Toxicity Considerations: Nitro-containing quinolines (e.g., 4-nitroquinoline-1-oxide) are metabolized by hepatic DT diaphorase to hydroxyamino derivatives, which are implicated in carcinogenesis . This raises concerns about the target compound’s metabolic stability and long-term safety.
Physicochemical and Metabolic Properties
Table 3: Comparative Physicochemical Properties
Insights :
- Metabolism : Nitro groups are susceptible to enzymatic reduction (e.g., by DT diaphorase), forming reactive intermediates that may limit therapeutic utility .
Biological Activity
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiparasitic properties, alongside relevant case studies and research findings.
Chemical Structure
The chemical structure of 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid can be represented as follows:
This structure features a quinoline core, which is known for its pharmacological versatility.
Anticancer Activity
Recent studies have demonstrated that 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid exhibits potent anticancer properties.
Mechanism of Action:
- The compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Study:
In a study evaluating various quinoline derivatives, 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid demonstrated an IC50 value of approximately 9.81 µM against MCF-7 cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid | MCF-7 | 9.81 |
| Other derivatives | MCF-7 | 8.31 - 9.96 |
Antibacterial Activity
The antibacterial activity of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.
Evaluation Method:
The agar diffusion method was employed to assess antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Findings:
The compound exhibited notable antibacterial activity, with results comparable to standard antibiotics like ampicillin and gentamicin .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 14 | Gentamicin |
Antiparasitic Activity
Research has indicated that 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid possesses antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria.
Mechanism:
The compound may inhibit translation elongation factor 2 in the parasite, disrupting protein synthesis essential for its survival .
Case Study:
In vitro studies revealed that this compound demonstrated moderate potency against P. falciparum, with an EC50 value of around 120 nM, highlighting its potential as an antimalarial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with nitro-substituted keto-acids, followed by nitration and carboxylation steps. For example, quinoline-4-carboxylic acid derivatives are often synthesized via the Gould-Jacobs reaction, where a β-keto ester reacts with an aniline derivative under acidic conditions . Key factors include temperature control (80–120°C) to avoid decarboxylation and solvent selection (e.g., polyphosphoric acid or acetic acid) to optimize cyclization . Nitration at the 6-position requires careful stoichiometry of HNO₃/H₂SO₄ to prevent over-nitration, with yields ranging from 40–65% depending on substituent steric effects .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/0.1% formic acid) and spectroscopic methods. UV-Vis spectroscopy (λmax ~320–350 nm for nitroquinolines) provides preliminary confirmation . High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]⁺ for C₁₇H₁₂N₂O₅: 325.0823). FT-IR should show characteristic peaks: ν(C=O) at ~1680 cm⁻¹ (carboxylic acid), ν(NO₂) at ~1520 and 1350 cm⁻¹ . Purity ≥95% is achievable via recrystallization from ethanol/water mixtures (3:1 v/v) .
Q. What are the critical safety considerations for handling this compound during experimental workflows?
- Methodological Answer : Despite limited GHS data for this specific compound, analogous nitroquinolines require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 μm) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent nitro group degradation .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl and 6-nitro groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group (σₚ ~-0.27) activates the quinoline ring for electrophilic substitution at the 3- and 8-positions, while the electron-withdrawing nitro group (σₘ ~+0.71) directs nucleophilic attacks to the 5-position. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show a HOMO density localized on the methoxyphenyl ring, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) with ~70–85% yields .
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS, AMBER force field) can model interactions. The carboxylic acid moiety forms salt bridges with lysine residues (e.g., EGFR kinase: ΔG ~-9.2 kcal/mol), while the nitro group stabilizes π-π stacking with tyrosine side chains. ADMET predictions (SwissADME) indicate moderate blood-brain barrier permeability (logBB ~-0.5) and CYP3A4 inhibition risk .
Q. How can contradictory data on the compound’s photostability be resolved in formulation studies?
- Methodological Answer : Conflicting reports may arise from solvent polarity (e.g., degradation half-life in DMSO: 48 hrs vs. methanol: >120 hrs under UV light). Use accelerated stability testing (ICH Q1B guidelines):
- Forced Degradation : Expose to 365 nm UV (1.2 mW/cm²) and monitor via HPLC.
- Kinetic Analysis : Fit degradation data to first-order models (R² >0.95) to calculate activation energy (Ea) and predict shelf-life .
Methodological Challenges and Solutions
Q. What analytical techniques are optimal for quantifying trace impurities (e.g., nitration byproducts)?
- Methodological Answer : UPLC-MS/MS (ESI⁺ mode) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) resolves isomers like 6-nitro-8-methoxy derivatives (retention time shift: 0.3 min). Quantify impurities ≥0.1% using external calibration curves (R² >0.99) .
Q. How can the compound’s solubility be enhanced for in vitro bioassays without altering bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
